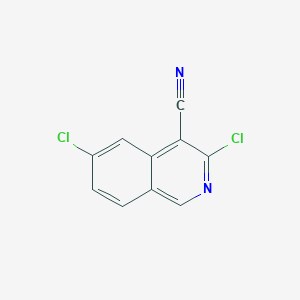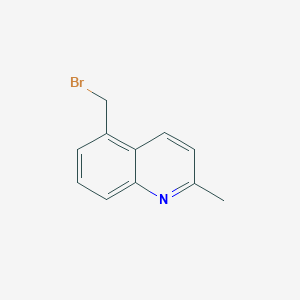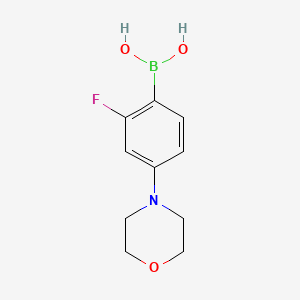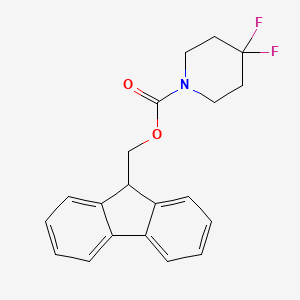
(9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group and a difluoropiperidine moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the fluorenylmethyl group, which is then coupled with 4,4-difluoropiperidine-1-carboxylate under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process. The exact conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, ensuring consistent quality and high yield. The process may also include purification steps such as crystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethyl alcohols .
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a drug precursor.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting its replication and transcription processes. The difluoropiperidine moiety can interact with enzymes, inhibiting their activity and altering metabolic pathways. These interactions can lead to various biological effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenylmethyl chloroformate: Used in peptide synthesis as a protecting group.
4,4-Difluoropiperidine-1-carboxylic acid: A precursor in the synthesis of various pharmaceuticals.
Fluorenone: Used in organic synthesis and as a photoinitiator.
Uniqueness
(9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate is unique due to the combination of its fluorenyl and difluoropiperidine groups. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C20H19F2NO2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 4,4-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C20H19F2NO2/c21-20(22)9-11-23(12-10-20)19(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2 |
Clé InChI |
LRJLTHVADWTMAM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


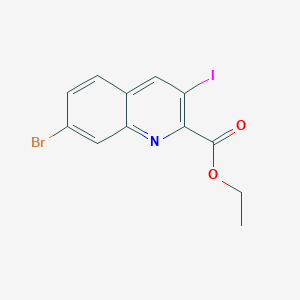



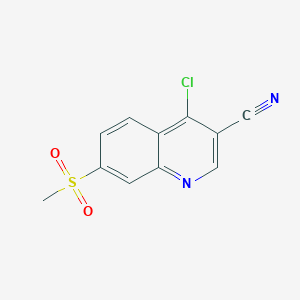
![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
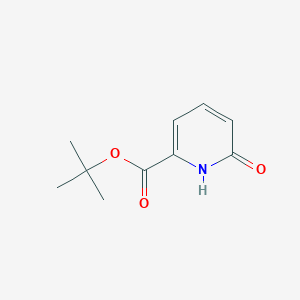
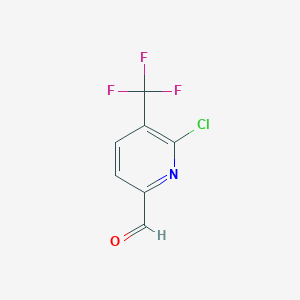
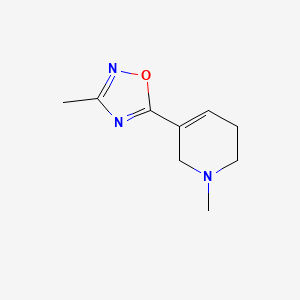
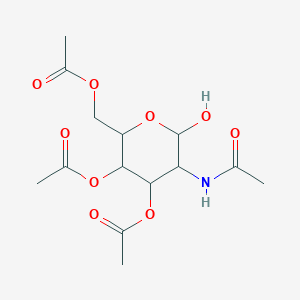
![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)
